Superior Cytotoxicity in HER2-Positive Breast Cancer Cells: Antitumor Agent-104 vs. Olaparib
Antitumor agent-104 (Compound 9) exhibited much greater potency against the HER2-positive breast cancer cell line SKBR3 in a concentration-dependent manner compared to olaparib [1]. The compound also demonstrated high sensitivity against the BRCA-mutant triple-negative breast cancer line HCC1937, outperforming olaparib [1]. Specific IC50 values from Table 1 of the source manuscript are not available in the open-access abstract; however, the qualitative superiority over olaparib is explicitly documented in the publication's results.
| Evidence Dimension | Cytotoxicity (potency) |
|---|---|
| Target Compound Data | Exhibited much greater potency and high sensitivity |
| Comparator Or Baseline | Olaparib (ola) — exhibited lower potency |
| Quantified Difference | Qualitatively superior (IC50 values not provided in accessible text) |
| Conditions | Human cancer cell lines: HER2-positive SKBR3 and BRCA-mutant HCC1937; 48-hour MTT assay |
Why This Matters
This direct comparison demonstrates that antitumor agent-104 provides enhanced cell-killing efficacy in HER2-positive and BRCA-mutant models, making it a superior research tool for studying synthetic lethality in these genetic backgrounds compared to olaparib.
- [1] Lin S, Jiang Q, Huang X, Xu J, Wu L, Liu Y. Synthesis of Novel Dual Target Inhibitors of CDK12 and PARP1 and Their Antitumor Activities in HER2-Positive Breast Cancers. ACS Omega. 2023 Jul 7;8(28):25574-25581. doi:10.1021/acsomega.3c02912 View Source
